![molecular formula C9H11BN2O2 B2930228 3-Cyano-4-(dimethylamino)phenylboronic acid CAS No. 2377609-65-7](/img/structure/B2930228.png)
3-Cyano-4-(dimethylamino)phenylboronic acid
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Overview
Description
3-Cyano-4-(dimethylamino)phenylboronic acid is a chemical compound used as a reactant in the synthesis of different protein effectors . It may contain varying amounts of anhydride .
Molecular Structure Analysis
The molecular structure of 3-Cyano-4-(dimethylamino)phenylboronic acid is represented by the formula C9H11BN2O2 . The InChI code for this compound is 1S/C9H11BN2O2/c1-12(2)9-4-3-8(10(13)14)5-7(9)6-11/h3-5,13-14H,1-2H3 .Chemical Reactions Analysis
This compound is involved in various chemical reactions. For instance, it is used in the Suzuki-Miyaura cross-coupling reaction . It also plays a role in Nickel (Ni)-catalyzed Suzuki-Miyaura cross-coupling, Rhodium (Rh)-catalyzed asymmetric addition reactions, and Palladium (Pd)-catalyzed C-OH bond activation .Physical And Chemical Properties Analysis
The compound has a molecular weight of 190.01 . It is recommended to be stored in a refrigerated environment .Scientific Research Applications
Suzuki–Miyaura Cross-Coupling Reactions
One of the primary applications of 3-Cyano-4-(dimethylamino)phenylboronic acid is in Suzuki–Miyaura cross-coupling reactions. This reaction is a powerful tool for creating carbon-carbon bonds, which are fundamental in organic synthesis. The boronic acid acts as a nucleophilic partner, coupling with an electrophilic halide in the presence of a palladium catalyst . This method is widely appreciated for its mild conditions and tolerance to various functional groups.
Safety and Hazards
Mechanism of Action
Target of Action
3-Cyano-4-(dimethylamino)phenylboronic acid is a type of organoboron compound . Organoboron compounds are known to be involved in Suzuki–Miyaura (SM) cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions . The primary targets of this compound are the organic groups that participate in these reactions .
Mode of Action
In the Suzuki–Miyaura coupling reaction, the compound interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is the primary biochemical pathway affected by 3-Cyano-4-(dimethylamino)phenylboronic acid . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway involve the formation of new carbon–carbon bonds, enabling the synthesis of a wide range of organic compounds .
Pharmacokinetics
Organoboron compounds are generally known for their stability and environmental benignity , which may influence their bioavailability.
Result of Action
The primary molecular effect of 3-Cyano-4-(dimethylamino)phenylboronic acid’s action is the formation of new carbon–carbon bonds through the Suzuki–Miyaura coupling reaction . This enables the synthesis of a wide range of organic compounds . On a cellular level, the effects would depend on the specific compounds synthesized and their interactions with cellular components.
Action Environment
The action of 3-Cyano-4-(dimethylamino)phenylboronic acid is influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction is known for its mild and functional group tolerant reaction conditions . Therefore, the compound’s action, efficacy, and stability may be influenced by factors such as temperature, pH, and the presence of other functional groups .
properties
IUPAC Name |
[3-cyano-4-(dimethylamino)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BN2O2/c1-12(2)9-4-3-8(10(13)14)5-7(9)6-11/h3-5,13-14H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYQJXRPGAWLFGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)N(C)C)C#N)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyano-4-(dimethylamino)phenylboronic acid |
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